Mapk-IN-2 Exhibits 4-Fold Greater Potency Against EGFR T790M Mutant Compared to Wild-Type EGFR
Mapk-IN-2 (compound 3h) demonstrates a preferential inhibition of the clinically relevant, drug-resistant EGFR T790M mutant over the wild-type receptor. This contrasts with the profile of first-generation EGFR inhibitors like Gefitinib, which lose potency against this mutation. Mapk-IN-2's IC50 for EGFR T790M is 69 nM, compared to 281 nM for EGFR wild-type, a 4.07-fold increase in potency [1].
| Evidence Dimension | Inhibitory potency (IC50) against EGFR T790M vs. EGFR WT |
|---|---|
| Target Compound Data | EGFR T790M IC50 = 69 nM |
| Comparator Or Baseline | EGFR wild-type (WT) IC50 = 281 nM |
| Quantified Difference | 4.07-fold greater potency (lower IC50) for mutant |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This mutant-selectivity profile indicates Mapk-IN-2 is a more appropriate tool compound than wild-type-selective inhibitors for investigating drug-resistant cancer models harboring the EGFR T790M mutation.
- [1] Saleh MM, et al. The mystery of titan hunter: Rationalized striking of the MAPK pathway via Newly synthesized 6-Indolylpyridone-3-Carbonitrile derivatives. Eur J Med Chem. 2023 Nov 5;259:115675. View Source
